2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride
CAS No.: 63503-48-0
Cat. No.: VC18453426
Molecular Formula: C5H10ClN3OS
Molecular Weight: 195.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63503-48-0 |
|---|---|
| Molecular Formula | C5H10ClN3OS |
| Molecular Weight | 195.67 g/mol |
| IUPAC Name | 2-hydroxyethyl-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;chloride |
| Standard InChI | InChI=1S/C5H9N3OS.ClH/c1-4-7-8-5(10-4)6-2-3-9;/h9H,2-3H2,1H3,(H,6,8);1H |
| Standard InChI Key | KHIOKHVYMBVPTR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(S1)[NH2+]CCO.[Cl-] |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s molecular formula, C₅H₁₀ClN₃OS, reflects its hybrid structure combining a 1,3,4-thiadiazole ring with a hydroxyethylamino side chain. Key structural features include:
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1,3,4-Thiadiazole Core: A five-membered ring containing two nitrogen atoms and one sulfur atom.
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Methyl Substituent: Located at position 5 of the thiadiazole ring, enhancing lipophilicity.
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Ethanolamine Side Chain: A 2-aminoethanol group at position 2, protonated as a hydrochloride salt to improve aqueous solubility .
Table 1: Structural Descriptors
| Property | Value |
|---|---|
| SMILES | CC1=NN=C(S1)NCCO.Cl |
| InChIKey | ZGZVIJWTAPFZFS-UHFFFAOYSA-N |
| Molecular Weight | 195.67 g/mol |
| Predicted CCS (Ų)* | [M+H]+: 131.5; [M+Na]+: 141.2 |
*Collision cross-section (CCS) values predict ion mobility in mass spectrometry .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis of this compound is documented, analogous 1,3,4-thiadiazoles are typically synthesized via:
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Cyclization of Thiosemicarbazides: As demonstrated in the synthesis of 2-R-5-chloromethyl-1,3,4-thiadiazoles . Thiosemicarbazides derived from amines react with monochloroacetyl chloride under acidic conditions to form the thiadiazole ring.
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Mannich Reactions: Introduction of aminoalkyl groups via formaldehyde-mediated condensation, a strategy used in synthesizing 1,3,4-thiadiazole derivatives with antimycobacterial activity .
For 2-(5-methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride, a plausible route involves:
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Step 1: Cyclization of 5-methyl-1,3,4-thiadiazol-2-amine with 2-chloroethanol.
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Step 2: Salt formation via HCl treatment to improve crystallinity .
Physicochemical Properties
Predicted and Comparative Data
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Lipophilicity: LogP ~2.0 (predicted), indicating moderate membrane permeability .
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Solubility: High aqueous solubility due to hydrochloride salt formation, contrasting with neutral thiadiazoles .
Analytical Characterization
Mass Spectrometry
Collision cross-section (CCS) values predict ion mobility behavior, critical for LC-MS/MS identification. Key adducts include:
Table 2: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 160.05391 | 131.5 |
| [M+Na]+ | 182.03585 | 141.2 |
| [M-H]- | 158.03935 | 131.8 |
These values assist in distinguishing protonated and sodiated forms during high-resolution mass spectrometry.
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